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molecular formula C9H9NO2S B8597305 N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide CAS No. 58095-37-7

N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide

Cat. No. B8597305
M. Wt: 195.24 g/mol
InChI Key: OVYSXAZBCBIOSB-UHFFFAOYSA-N
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Patent
US04075228

Procedure details

To a stirred mixture of N-(5,6-dihydrospiro[benzo[b]thiophen-7(4H), 2'-[1,3]dithiolan]-4-yl)formamide (1.5 g), acetonitrile (20 ml) and water is added calcium carbonate (1.65 g) and mercuric chloride (3.0 g). The mixture is stirred at room temperature for 35 minutes and acetonitrile is added. The solid is filtered and washed with acetonitrile. The filtrate (100 ml) is evaporated to dryness to afford the title compound.
Name
N-(5,6-dihydrospiro[benzo[b]thiophen-7(4H), 2'-[1,3]dithiolan]-4-yl)formamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1CCS[C:2]21[C:10]1[S:11][CH:12]=[CH:13][C:9]=1[CH:8]([NH:14][CH:15]=[O:16])[CH2:7][CH2:6]2.O.C(=O)([O-])[O-:19].[Ca+2]>C(#N)C>[O:19]=[C:2]1[C:10]2[S:11][CH:12]=[CH:13][C:9]=2[CH:8]([NH:14][CH:15]=[O:16])[CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
N-(5,6-dihydrospiro[benzo[b]thiophen-7(4H), 2'-[1,3]dithiolan]-4-yl)formamide
Quantity
1.5 g
Type
reactant
Smiles
S1C2(SCC1)CCC(C1=C2SC=C1)NC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
mercuric chloride
Quantity
3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
The filtrate (100 ml) is evaporated to dryness

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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